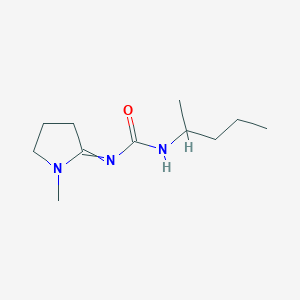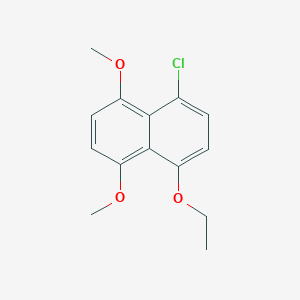![molecular formula C9H19BrN2O2S B14381577 N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine CAS No. 87975-20-0](/img/structure/B14381577.png)
N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine is a chemical compound that features a bromine atom, a pyrrolidine ring, and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine typically involves the reaction of pyrrolidine with a sulfonyl chloride to form the sulfonylated pyrrolidine intermediate. This intermediate is then reacted with a bromoalkane under specific conditions to introduce the bromine atom and complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The sulfonyl group can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonyl group play crucial roles in its reactivity and interactions with other molecules. The compound may act as an electrophile in substitution reactions or participate in redox reactions depending on the conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine include:
- N-[2-Chloro-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine
- N-[2-Iodo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine
- N-[2-Fluoro-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine
Uniqueness
The presence of the bromine atom, in particular, influences its chemical behavior and interactions .
Eigenschaften
CAS-Nummer |
87975-20-0 |
|---|---|
Molekularformel |
C9H19BrN2O2S |
Molekulargewicht |
299.23 g/mol |
IUPAC-Name |
N-(2-bromo-2-pyrrolidin-1-ylsulfonylethyl)propan-2-amine |
InChI |
InChI=1S/C9H19BrN2O2S/c1-8(2)11-7-9(10)15(13,14)12-5-3-4-6-12/h8-9,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
JOPSURGOWZHGDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(S(=O)(=O)N1CCCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


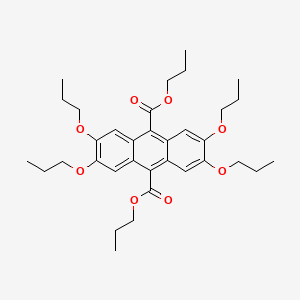
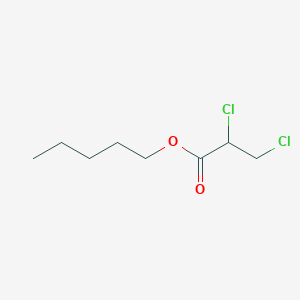
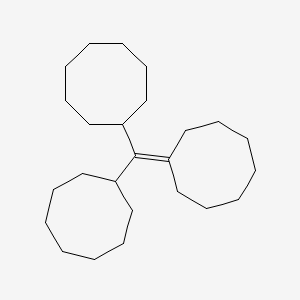
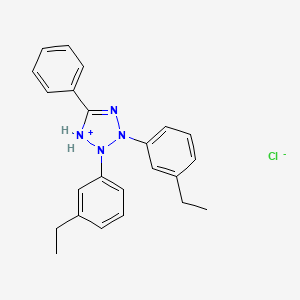
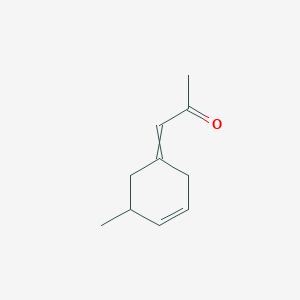
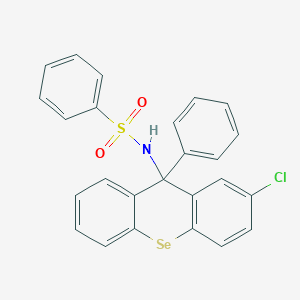
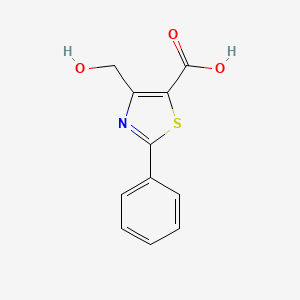
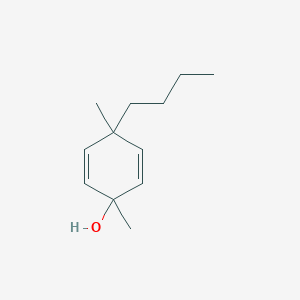
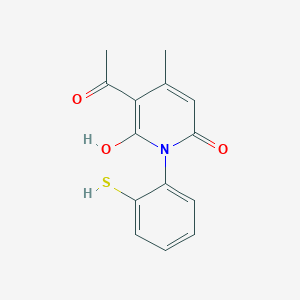
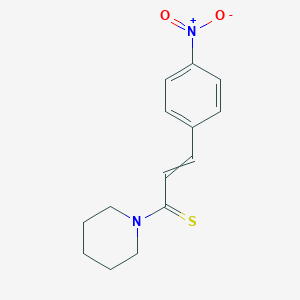
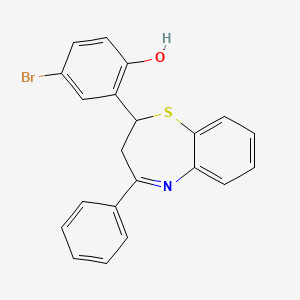
![[2-(Benzylsulfanyl)ethenyl]benzene](/img/structure/B14381559.png)
